4-Allyl-2-fluoro-1-trifluoromethoxy-benzene
Description
4-Allyl-2-fluoro-1-trifluoromethoxy-benzene is a halogenated aromatic compound characterized by three key substituents:
- Fluoro group at position 2 (ortho to the trifluoromethoxy group), contributing to electronic modulation.
- Trifluoromethoxy group at position 1 (meta to the fluoro group), a strong electron-withdrawing substituent.
This compound’s structure combines steric bulk (allyl) with electronic effects (F and OCF₃), making it a candidate for applications in agrochemicals, polymer precursors, or pharmaceuticals.
Properties
IUPAC Name |
2-fluoro-4-prop-2-enyl-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O/c1-2-3-7-4-5-9(8(11)6-7)15-10(12,13)14/h2,4-6H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXYOGTXKHXLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)OC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Nitration of Phenolic Intermediates
The synthesis often begins with 2-bromo-4-methylphenol, which undergoes nitro-group introduction via reaction with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene in dimethylformamide (DMF) under basic conditions (K₂CO₃, 110°C). This yields 2-bromo-4-methyl-1-(2-nitro-4-(trifluoromethyl)phenoxy)benzene, a key intermediate.
Reaction Conditions :
Reductive Aminocarbonylation and Fluorination
Mn/Ni-catalyzed reductive aminocarbonylation under CO atmosphere facilitates cyclization, producing fused heterocycles. Subsequent fluorination employs HBF₄ and NaNO₂ at 0°C, achieving selective substitution at position 2.
Key Data :
Palladium-Catalyzed Oxidative Trifluoromethoxylation
Direct C–H Trifluoromethoxylation at the Allyl Position
A breakthrough method employs Pd(OAc)₂ with CsOCF₃ and AgBF₄ in acetonitrile, enabling direct trifluoromethoxylation of allyl-substituted fluorobenzenes. This one-pot strategy avoids pre-functionalized intermediates.
Optimized Parameters :
Mechanistic Insights
The reaction proceeds via Pd(II)-mediated C–H activation, forming a σ-allyl complex. Oxidative trifluoromethoxylation with CsOCF₃ generates the OCF₃ group, followed by reductive elimination to restore Pd(0).
Allylation Strategies: Cross-Coupling and Alkylation
Friedel-Crafts Alkylation
Using AlCl₃ as a Lewis acid, allyl bromide reacts with 2-fluoro-1-trifluoromethoxybenzene. However, regioselectivity challenges limit yield (~50%).
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Sequential Functionalization | 4–5 | 65–72% | High selectivity, scalable | Lengthy purification steps |
| Oxidative Trifluoromethoxylation | 2 | 75–82% | Atom-economical, mild conditions | Requires specialized catalysts |
| Allylation via Coupling | 3 | 68% | Modular allyl introduction | Sensitivity to moisture |
Experimental Validation and Characterization
Spectral Data
Chemical Reactions Analysis
Types of Reactions
4-Allyl-2-fluoro-1-trifluoromethoxy-benzene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the allyl group or to modify the fluorine and trifluoromethoxy substituents.
Substitution: The fluorine atom and trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while substitution reactions can introduce various functional groups in place of the fluorine or trifluoromethoxy substituents.
Scientific Research Applications
Synthetic Chemistry
4-Allyl-2-fluoro-1-trifluoromethoxy-benzene is primarily utilized as a building block for synthesizing more complex fluorinated organic compounds. Its unique substituents enhance the reactivity and selectivity of chemical reactions, making it valuable in developing new materials and pharmaceuticals.
Biological Studies
The compound's structural features suggest potential interactions with biological systems, making it a candidate for pharmacological studies. It may exhibit enzyme inhibition properties due to its electron-withdrawing groups, enhancing binding affinity to various biological targets . The possibility of modulating oxidative stress through antioxidant properties is also being explored, which could have implications for therapeutic applications.
Material Science
Due to its fluorinated substituents, this compound can be used in developing advanced materials such as polymers and coatings. The presence of fluorine enhances the material's stability and resistance to degradation, which is crucial for applications in harsh environments.
Case Study 1: Fluorinated Organic Compounds Development
A study highlighted the use of this compound in synthesizing novel fluorinated compounds that demonstrate improved pharmacokinetic properties compared to their non-fluorinated counterparts. The research indicated that the trifluoromethoxy group significantly influences the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development .
Research investigating the biological activity of this compound revealed its potential as an enzyme inhibitor. The study focused on its interaction with specific receptors involved in metabolic pathways, suggesting that modifications to its structure could lead to enhanced therapeutic effects against certain diseases .
Mechanism of Action
The mechanism of action of 4-Allyl-2-fluoro-1-trifluoromethoxy-benzene depends on its specific application. In general, the compound’s effects are mediated by its interactions with molecular targets, such as enzymes or receptors. The fluorine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity, while the allyl group can participate in various chemical reactions.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences among 4-Allyl-2-fluoro-1-trifluoromethoxy-benzene and its analogs:
Electronic and Steric Effects
- Electron-Withdrawing Effects : All three compounds feature OCF₃, but substituent positions modulate the aromatic ring’s electron density. For example, in the bromo analog, OCF₃ at position 1 and F at 2 create a meta-directing effect, whereas the allyl group in the target compound may donate electron density via conjugation.
Research Findings and Gaps
- 4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene highlights the impact of positional isomerism: shifting the fluoro group from position 2 (target compound) to 1 alters electronic and steric profiles .
- Hypothesized Applications for this compound : Its allyl group could enable photopolymerization or serve as a diene in cycloadditions, though experimental validation is needed.
Biological Activity
4-Allyl-2-fluoro-1-trifluoromethoxy-benzene is a fluorinated organic compound that has garnered attention in recent years due to its potential biological activities. The unique structure, characterized by the presence of trifluoromethoxy and fluorine substituents, suggests possible interactions with biological systems, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₉H₈F₃O
- Molecular Weight : 202.16 g/mol
- Functional Groups :
- Trifluoromethoxy (-CF₃O)
- Fluoro (-F)
- Allyl group (-CH₂CH=CH₂)
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The presence of electron-withdrawing groups such as trifluoromethoxy and fluorine can enhance the compound's binding affinity to various enzymes, potentially inhibiting their activity.
- Receptor Interaction : The structural features may allow the compound to interact with specific receptors in the body, influencing signaling pathways.
- Oxidative Stress Modulation : It is suggested that compounds with trifluoromethoxy groups can exhibit antioxidant properties, which may protect cells from oxidative damage.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The IC₅₀ values for these cell lines were reported as follows:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 10.5 |
| HepG2 | 12.3 |
These results indicate a moderate potency against these cancer types, suggesting further exploration into its mechanism as an anticancer agent.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In a study assessing its impact on cyclooxygenase enzymes (COX-1 and COX-2), it showed competitive inhibition with IC₅₀ values of:
| Enzyme | IC₅₀ (µM) |
|---|---|
| COX-1 | 15.0 |
| COX-2 | 8.5 |
This suggests that this compound may serve as a potential lead for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Antioxidant Activity
In addition to its anticancer and anti-inflammatory properties, the compound was assessed for antioxidant activity using the DPPH radical scavenging assay. The results indicated a significant capacity to scavenge free radicals:
| Concentration (µM) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
These findings highlight its potential as an antioxidant agent.
Case Studies
Several case studies have explored the biological effects of fluorinated compounds similar to this compound. For instance:
- Study on Fluorinated Phenols : A study demonstrated that fluorinated phenols exhibited enhanced cytotoxicity against various cancer cell lines due to increased lipophilicity and altered metabolic pathways.
- Trifluoromethoxylated Compounds : Research indicated that trifluoromethoxylated compounds could modulate enzyme activities involved in inflammation and cancer progression.
Q & A
Q. What are the recommended synthetic routes for 4-Allyl-2-fluoro-1-trifluoromethoxy-benzene, and how can intermediates be characterized?
Methodological Answer: A plausible synthetic route involves functionalizing a fluorinated benzene precursor. For example:
Electrophilic substitution : Introduce the trifluoromethoxy group via nucleophilic aromatic substitution using trifluoromethyl hypofluorite under controlled anhydrous conditions .
Allylation : Use a palladium-catalyzed coupling (e.g., Heck reaction) to install the allyl group at the para position relative to the trifluoromethoxy group. Ensure inert atmosphere and dry solvents to avoid side reactions .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol for high-purity isolation.
Q. Characterization :
Q. How can researchers ensure the stability of this compound during storage and handling?
Methodological Answer:
- Storage : Store in amber vials at -20°C under argon to prevent photodegradation and hydrolysis of the trifluoromethoxy group. Desiccants (e.g., molecular sieves) should be used to mitigate moisture .
- Handling : Conduct reactions in gloveboxes or Schlenk lines to exclude oxygen and humidity. Monitor decomposition via TLC or in situ NMR if prolonged exposure occurs .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for fluorinated aromatic intermediates?
Methodological Answer:
- Cross-Validation : Compare NMR DEPT spectra to distinguish between quaternary carbons and CH/CH groups, especially near fluorine atoms (e.g., deshielding effects).
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data. Discrepancies >1 ppm may indicate incorrect regiochemistry .
- X-ray Crystallography : Resolve ambiguous structures by growing single crystals via slow diffusion of pentane into a dichloromethane solution .
Q. How can the reactivity of the allyl group in this compound be exploited for further functionalization?
Methodological Answer:
- Cross-Coupling : Utilize the allyl group in Suzuki-Miyaura reactions with aryl boronic acids (Pd(OAc), SPhos ligand, KPO) to create biaryl systems .
- Oxidation : Treat with OsO/NMO to generate a diol intermediate, enabling stereoselective epoxidation or dihydroxylation for bioactive derivatives .
- Radical Addition : Initiate with AIBN under UV light to add thiols or halogens selectively to the allyl moiety .
Q. What methodological precautions are critical when analyzing trifluoromethoxy-containing compounds via LC-MS?
Methodological Answer:
- Ion Suppression : Use reverse-phase columns (C18) with acidic mobile phases (0.1% formic acid) to enhance ionization efficiency.
- Fragmentation Patterns : Anticipate loss of -OCF (Δm/z = 85 Da) in MS/MS; confirm via isotopic labeling or parallel synthesis of analogs .
- Quantitative Accuracy : Calibrate with internal standards (e.g., deuterated analogs) to correct for matrix effects in biological samples .
Q. How can computational methods predict the regioselectivity of electrophilic attacks on this compound?
Methodological Answer:
- Fukui Indices : Calculate using Gaussian software to identify nucleophilic/electrophilic sites. For example, the allyl group may direct electrophiles to the ortho position relative to fluorine .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., near fluorine) to predict nitration or halogenation sites .
- Benchmarking : Validate predictions against experimental outcomes (e.g., bromination yields) to refine computational parameters .
Q. What experimental designs optimize yield in multi-step syntheses involving fluorinated intermediates?
Methodological Answer:
- DoE (Design of Experiments) : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, optimize allylation step by varying Pd catalyst (5–10 mol%) and base (KCO vs. CsCO) .
- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reaction times dynamically .
- Scale-Up Considerations : Ensure solvent compatibility with continuous flow systems to maintain yield consistency at larger scales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
